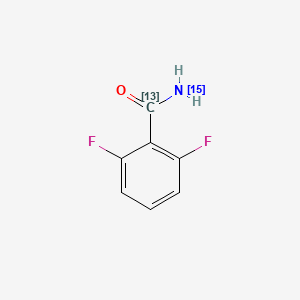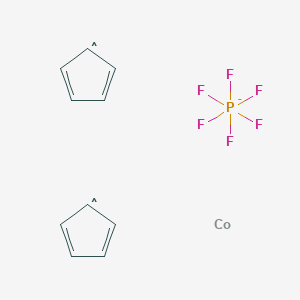
acetyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl bromide is an acyl bromide compound with the chemical formula C₂H₃BrO . It is a colorless, fuming liquid with a pungent odor and is known for its reactivity and utility in organic synthesis. This compound is primarily used as an acetylating agent in various chemical reactions.
Vorbereitungsmethoden
Acetyl bromide can be synthesized through the reaction between phosphorus tribromide and acetic acid. The reaction proceeds as follows:
3CH3COOH+PBr3→3CH3COBr+H3PO3
This method is commonly used in laboratories due to its simplicity and efficiency .
Analyse Chemischer Reaktionen
Acetyl bromide undergoes several types of chemical reactions, including:
Hydrolysis: this compound hydrolyzes rapidly in water, forming acetic acid and hydrobromic acid.
Reaction with Alcohols: It reacts with alcohols to produce acetate esters.
Reaction with Amines: It reacts with amines to produce acetamides.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are acetic acid, acetate esters, and acetamides.
Wissenschaftliche Forschungsanwendungen
Acetyl bromide is widely used in scientific research and industrial applications:
Chemistry: It is used as an acetylating agent in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.
Medicine: This compound is involved in the synthetic process of anti-HIV agents.
Industry: It is used as an intermediate for dyes and in the production of various organic compounds.
Wirkmechanismus
Acetyl bromide exerts its effects primarily through its reactivity as an acylating agent. It reacts with nucleophiles such as alcohols and amines, leading to the formation of acetate esters and acetamides, respectively. The molecular targets and pathways involved in these reactions are the hydroxyl and amino groups of the nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Acetyl bromide can be compared with other acyl halides such as acetyl chloride and acetyl iodide. While all these compounds serve as acylating agents, this compound is unique due to its specific reactivity and the conditions required for its reactions. Similar compounds include:
- Acetyl chloride (CH₃COCl)
- Acetyl iodide (CH₃COI)
This compound is often preferred in certain reactions due to its balance of reactivity and stability compared to its counterparts .
Eigenschaften
Molekularformel |
C2H3BrO |
|---|---|
Molekulargewicht |
123.94 g/mol |
IUPAC-Name |
acetyl bromide |
InChI |
InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i1+1 |
InChI-Schlüssel |
FXXACINHVKSMDR-OUBTZVSYSA-N |
Isomerische SMILES |
[13CH3]C(=O)Br |
Kanonische SMILES |
CC(=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


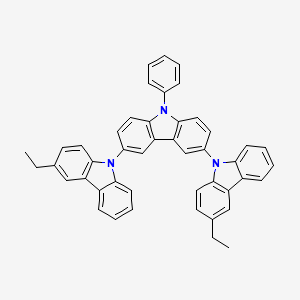
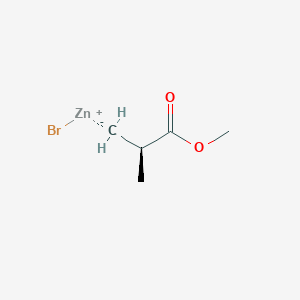
![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
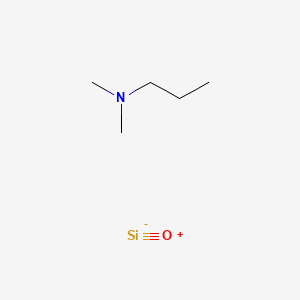
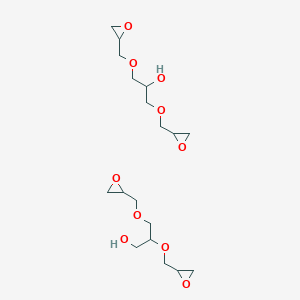

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)




![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)
